molecular formula C15H17NO B082062 (R)-(-)-N-Benzyl-2-phenylglycinol CAS No. 14231-57-3

(R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062
CAS No.: 14231-57-3
M. Wt: 227.3 g/mol
InChI Key: FTFBWZQHBTVPEO-HNNXBMFYSA-N
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Description

®-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its benzyl and phenyl groups attached to a glycinol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-N-Benzyl-2-phenylglycinol typically involves the reduction of the corresponding imine or oxazolidine intermediates. One common method is the asymmetric reduction of N-benzylidene-2-phenylglycinol using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-N-Benzyl-2-phenylglycinol may involve the use of large-scale hydrogenation reactors and chiral catalysts to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often incorporating continuous flow techniques and automated systems for monitoring reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-(-)-N-Benzyl-2-phenylglycinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to produce more simplified alcohol derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted glycinol derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

®-(-)-N-Benzyl-2-phenylglycinol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: This compound is used in the study of enzyme mechanisms and as a ligand in the development of chiral catalysts.

    Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: ®-(-)-N-Benzyl-2-phenylglycinol is employed in the manufacture of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ®-(-)-N-Benzyl-2-phenylglycinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-N-Benzyl-2-phenylglycinol: The enantiomer of ®-(-)-N-Benzyl-2-phenylglycinol, which may exhibit different biological activities and selectivity.

    N-Benzyl-2-phenylglycine: A related compound lacking the hydroxyl group, used in different synthetic applications.

    2-Phenylglycinol: A simpler analog without the benzyl group, used in various chemical syntheses.

Uniqueness

®-(-)-N-Benzyl-2-phenylglycinol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to serve as a versatile intermediate in the synthesis of complex molecules makes it invaluable in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-(benzylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBWZQHBTVPEO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443111
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14231-57-3
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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